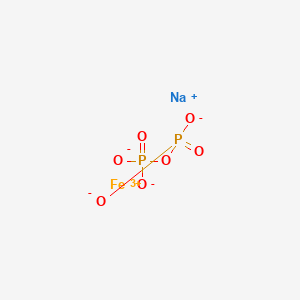![molecular formula C4H4N6 B157187 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine CAS No. 10179-84-7](/img/structure/B157187.png)
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine
Übersicht
Beschreibung
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that features both triazole and pyrimidine rings. This structure is of interest due to its potential biological activities and its use as a core structure in various synthetic derivatives with diverse applications.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. A solution-phase parallel synthetic method was used to prepare 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, which involved an aza-Wittig reaction followed by a reaction with various amines and alcohols . Another study reported the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of an antiviral drug, using supercritical carbon dioxide .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure and DFT studies of a benzyl-methyl-triazolyl-pyrimidin-amine compound revealed an intramolecular hydrogen bond stabilizing the molecular conformation and a supramolecular chain in the crystal .
Chemical Reactions Analysis
Reactions involving triazolopyrimidin-amine derivatives have been studied, including the reaction of partially hydrogenated triazolopyrimidines with chlorocarboxylic acid chlorides to give amides and subsequent intramolecular alkylation to form chlorides of partially hydrogenated dipyrimidin-5-ones . Another study described the synthesis of triazolopyrimidines by Dimroth rearrangement of triazolopyrimidines, with unexpected products obtained under microwave irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidin-amine derivatives are influenced by their molecular structure. The DFT calculations provide insights into the charge distribution, site of chemical reactivity, and thermodynamic properties at different temperatures . The antimicrobial and antifungal activities of some triazolopyrimidin-amine derivatives have also been investigated, indicating potential biological applications .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine and related triazole derivatives have shown significant potential in combating bacterial infections, especially against antibiotic-resistant strains such as Staphylococcus aureus. These compounds have been found to inhibit key bacterial enzymes and proteins like DNA gyrase, topoisomerase IV, and penicillin-binding protein, offering a multifaceted approach to tackling bacterial resistance. This has led to the development of hybrid compounds, such as 1,2,3-triazole-cephalosporin hybrid cefatrizine and 1,2,3-triazole-oxazolidinone hybrid radezolid, which are already in clinical use for treating bacterial infections (Li & Zhang, 2021).
Synthetic and Medicinal Chemistry
The triazole family, including 1H-1,2,3-triazole derivatives, has been extensively studied for its diverse biological activities. Recent patents and studies have focused on developing novel triazole derivatives with enhanced pharmacological profiles for treating a wide array of conditions, including inflammatory diseases, microbial infections, and various neglected diseases. The drive for green chemistry and sustainable practices has influenced the development of more efficient synthesis methods for these compounds, highlighting their importance in modern drug discovery (Ferreira et al., 2013).
Industrial Applications
Amino-1,2,4-triazoles serve as critical raw materials in the fine organic synthesis industry. They are used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to the production of heat-resistant polymers, fluorescent products, and ionic liquids, demonstrating the broad industrial applicability of these compounds (Nazarov et al., 2021).
Safety And Hazards
The safety data sheet for 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water .
Zukünftige Richtungen
While the future directions for the research and development of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine are not explicitly mentioned in the retrieved sources, the compound’s potential as a CDK2 inhibitor suggests that it could be further explored for its therapeutic potential in cancer treatment .
Eigenschaften
IUPAC Name |
2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQEPWQSBKWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342902 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
CAS RN |
10179-84-7 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
